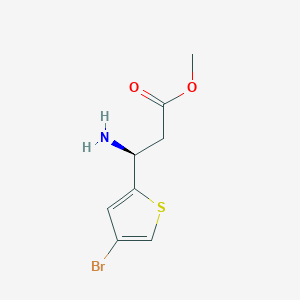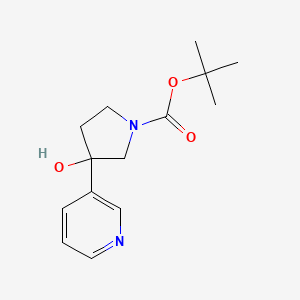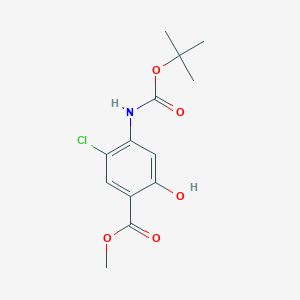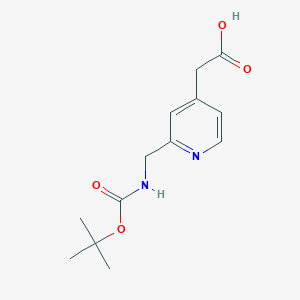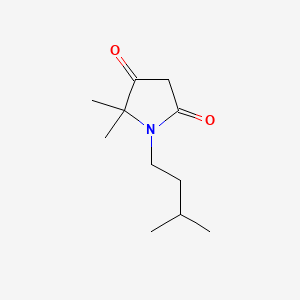
(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.6870. This compound is characterized by the presence of an amino group, a dimethyloxane ring, and a methanol group, all of which contribute to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of (4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride typically involves the following steps:
Synthetic Routes:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to optimize yield and efficiency.
Analyse Chemischer Reaktionen
(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methanol groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the methanol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
(4-Amino-2,2-dimethyloxan-4-yl)methanolhydrochloride can be compared with other similar compounds, such as:
(4-Amino-2,2-dimethyloxan-4-yl)methanol: Lacks the hydrochloride group, which can affect its solubility and reactivity.
(4-Amino-2,2-dimethyloxan-4-yl)ethanol: Has an ethanol group instead of a methanol group, leading to different chemical properties.
(4-Amino-2,2-dimethyloxan-4-yl)propanol: Contains a propanol group, which can influence its biological activity and interactions.
Eigenschaften
CAS-Nummer |
2825005-86-3 |
|---|---|
Molekularformel |
C8H18ClNO2 |
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
(4-amino-2,2-dimethyloxan-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7(2)5-8(9,6-10)3-4-11-7;/h10H,3-6,9H2,1-2H3;1H |
InChI-Schlüssel |
GBKCKAFEHTYEGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)(CO)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B13548546.png)
![Ethyl3-[(benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13548553.png)
methyl}-N-[6-(propan-2-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13548560.png)
![2-bromo-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13548565.png)
